molecular formula C10H15N5S B259391 N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine

N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine

Cat. No.: B259391
M. Wt: 237.33 g/mol
InChI Key: AGTQUOMDQAVWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is a heterocyclic compound that contains both a thiophene ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with propylamine and sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, alkylated, or arylated thiophene derivatives.

Scientific Research Applications

N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The thiophene and tetrazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylthiophene: Contains a thiophene ring with an acetyl group.

    5-Methyl-2-thienyl methyl ketone: Similar thiophene structure with a methyl ketone group.

    1-(5-Methylthiophen-2-yl)ethanone: Another thiophene derivative with an ethanone group.

Uniqueness

N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to the presence of both a thiophene ring and a tetrazole ring in its structure. This combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C10H15N5S/c1-3-6-15-10(12-13-14-15)11-7-9-5-4-8(2)16-9/h4-5H,3,6-7H2,1-2H3,(H,11,12,14)

InChI Key

AGTQUOMDQAVWRG-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(S2)C

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(S2)C

Origin of Product

United States

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